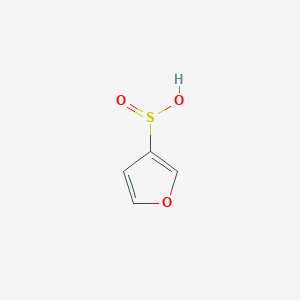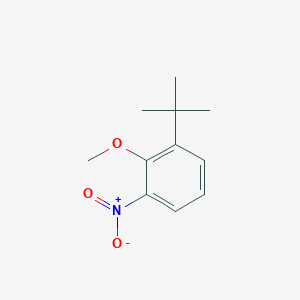
1-(tert-Butyl)-2-methoxy-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-2-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Conditions: Room temperature or slightly elevated temperatures.
Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.
-
Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized products depending on the reaction conditions and the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various substituted benzene derivatives.
-
Material Science
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers to enhance their stability and performance.
-
Biological Studies
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicinal Chemistry
- Explored for its potential as a pharmacophore in drug design and development.
- Studied for its effects on cellular pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:
-
1-(tert-Butyl)-2-methoxybenzene
- Lacks the nitro group, resulting in different reactivity and applications.
- Used as a starting material for the synthesis of this compound.
-
1-(tert-Butyl)-3-nitrobenzene
- Lacks the methoxy group, leading to variations in chemical behavior and potential uses.
- Studied for its own unique properties and applications.
-
2-Methoxy-3-nitrobenzene
- Lacks the tert-butyl group, affecting its stability and reactivity.
- Utilized in different synthetic and research contexts.
The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique properties that distinguish it from these related compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
18515-05-4 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-tert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3 |
InChI-Schlüssel |
HFDDPCHLAKYZGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



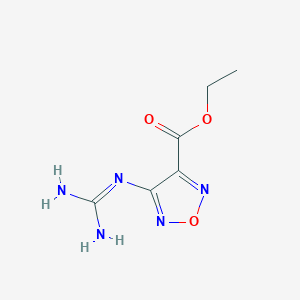
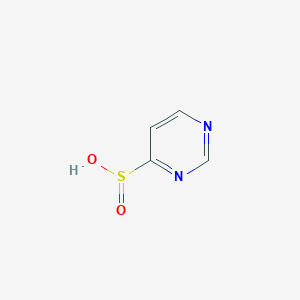
![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)

![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
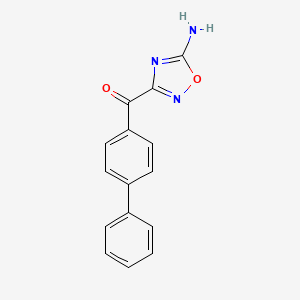
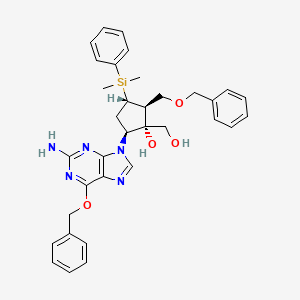
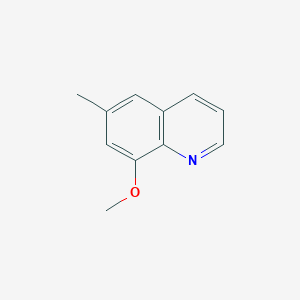
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
